

# Technical Guide: (4-Bromophenyl)(4-methylpiperazin-1-yl)methanone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 1-(4-Bromobenzoyl)-4-methylpiperazine

**Cat. No.:** B1276819

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## Introduction

(4-Bromophenyl)(4-methylpiperazin-1-yl)methanone is a synthetic compound featuring a brominated phenyl ring linked to a methylpiperazine moiety via a ketone bridge. The presence of the piperazine ring, a common pharmacophore, and the bromo-phenyl group suggests its potential utility in medicinal chemistry and drug development. Piperazine derivatives are known to exhibit a wide range of biological activities, including but not limited to antipsychotic, antidepressant, and antimicrobial effects. This technical guide provides a comprehensive overview of the compound's structure, synthesis, and characterization, based on available data for the compound and its close structural analogs.

## Chemical Structure and Properties

The chemical structure of (4-Bromophenyl)(4-methylpiperazin-1-yl)methanone consists of a 4-bromobenzoyl group attached to the nitrogen atom of 1-methylpiperazine.

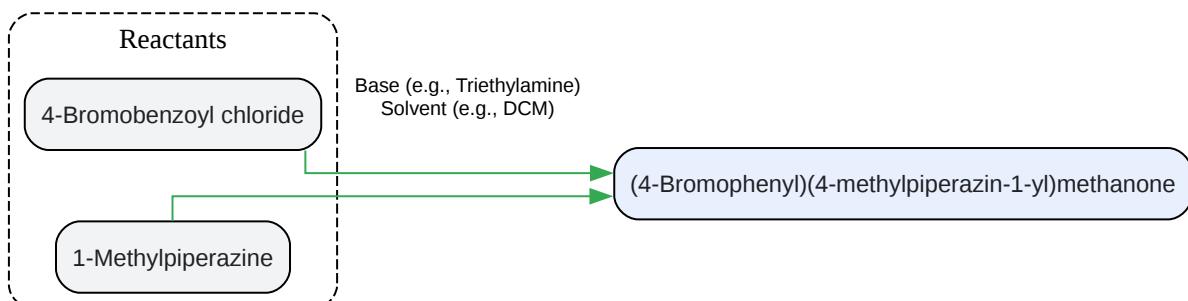
Table 1: Physicochemical Properties

Property	Value	Reference
IUPAC Name	(4-Bromophenyl)(4-methylpiperazin-1-yl)methanone	N/A
CAS Number	349395-87-5	<a href="#">[1]</a>
Molecular Formula	C <sub>12</sub> H <sub>15</sub> BrN <sub>2</sub> O	<a href="#">[1]</a>
Molecular Weight	283.17 g/mol	<a href="#">[1]</a>
Appearance	White to off-white solid (predicted)	N/A
Melting Point	Not available	N/A
Boiling Point	Not available	N/A
Solubility	Soluble in organic solvents like DMSO and DCM (predicted)	N/A

## Synthesis

The synthesis of (4-Bromophenyl)(4-methylpiperazin-1-yl)methanone can be achieved via a nucleophilic acyl substitution reaction. A plausible and efficient method involves the reaction of 4-bromobenzoyl chloride with 1-methylpiperazine in the presence of a base to neutralize the hydrochloric acid byproduct.

## Proposed Synthetic Pathway



[Click to download full resolution via product page](#)*A proposed synthesis route for the target compound.*

## Experimental Protocol (Analogous Synthesis)

The following protocol is adapted from the synthesis of a structurally similar compound, (4-(4-hydroxyphenyl)piperazin-1-yl)(4-bromophenyl)methanone.[\[2\]](#)

- **Reaction Setup:** In a round-bottom flask, dissolve 1-methylpiperazine (1.1 equivalents) and a suitable base, such as triethylamine or diisopropylethylamine (1.5 equivalents), in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
- **Addition of Acyl Chloride:** Cool the reaction mixture to 0 °C in an ice bath. Add a solution of 4-bromobenzoyl chloride (1.0 equivalent) in the same solvent dropwise to the stirred reaction mixture.
- **Reaction Progression:** Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction with water. If DCM is used as the solvent, separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. If DMF is used, extract the aqueous mixture with an organic solvent like ethyl acetate.
- **Purification:** Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (4-Bromophenyl)(4-methylpiperazin-1-yl)methanone.

## Characterization

While specific experimental spectral data for (4-Bromophenyl)(4-methylpiperazin-1-yl)methanone is not readily available in the literature, the following tables provide predicted data based on the analysis of structurally similar compounds.

## Spectroscopic Data (Predicted)

Table 2: Predicted  $^1\text{H}$  NMR Spectral Data

Chemical Shift ( $\delta$ ppm)	Multiplicity	Assignment
~ 7.60	d	2H, Aromatic (protons ortho to C=O)
~ 7.40	d	2H, Aromatic (protons ortho to Br)
~ 3.70	t	4H, Piperazine (-CH <sub>2</sub> -N-CO-)
~ 2.45	t	4H, Piperazine (-CH <sub>2</sub> -N-CH <sub>3</sub> )
~ 2.30	s	3H, Methyl (-CH <sub>3</sub> )

Solvent: CDCl<sub>3</sub>

Table 3: Predicted <sup>13</sup>C NMR Spectral Data

Chemical Shift ( $\delta$ ppm)	Assignment
~ 170	C=O (Amide carbonyl)
~ 135	Aromatic C-Br
~ 132	Aromatic C-H
~ 129	Aromatic C-H
~ 125	Aromatic C-CO
~ 55	Piperazine (-CH <sub>2</sub> -N-CH <sub>3</sub> )
~ 46	Piperazine (-CH <sub>2</sub> -N-CO-)
~ 42	Methyl (-CH <sub>3</sub> )

Solvent: CDCl<sub>3</sub>

Table 4: Predicted IR and Mass Spectrometry Data

Technique	Predicted Peaks/Values
IR ( $\text{cm}^{-1}$ )	~ 1640 (C=O, amide), ~ 2950-2800 (C-H, aliphatic), ~ 1590 (C=C, aromatic)
MS ( $\text{m/z}$ )	$[\text{M}+\text{H}]^+ = 283.05$ (for $\text{C}_{12}\text{H}_{16}\text{BrN}_2\text{O}^+$ )

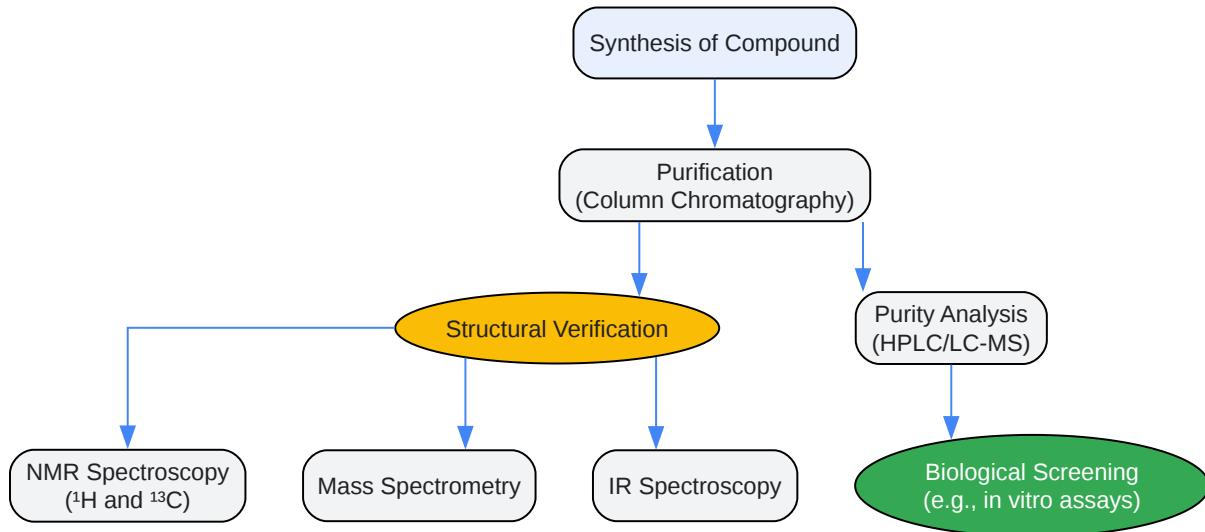
## Potential Biological Activity and Applications

Specific biological activity data for (4-Bromophenyl)(4-methylpiperazin-1-yl)methanone is not extensively documented in publicly available literature. However, the piperazine moiety is a well-established pharmacophore present in numerous drugs with diverse therapeutic applications.<sup>[3]</sup> Derivatives of piperazine have been investigated for their potential as anticancer, anti-inflammatory, antipsychotic, and antimicrobial agents.<sup>[3]</sup>

The presence of the 4-bromophenyl group can influence the compound's pharmacokinetic properties, such as its lipophilicity and metabolic stability, which are critical factors in drug design. Structure-activity relationship (SAR) studies of related piperazine-containing compounds could provide insights into the potential biological targets of (4-Bromophenyl)(4-methylpiperazin-1-yl)methanone.

## Experimental Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of (4-Bromophenyl)(4-methylpiperazin-1-yl)methanone.



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*A logical workflow for compound synthesis and evaluation.*

## Conclusion

(4-Bromophenyl)(4-methylpiperazin-1-yl)methanone is a compound of interest for medicinal chemistry due to its structural motifs. This guide has provided a comprehensive overview of its structure, a plausible synthetic route with a detailed experimental protocol based on analogous reactions, and predicted characterization data. While specific biological data for this compound is limited, the known activities of related piperazine derivatives suggest that it warrants further investigation for its potential therapeutic applications. The provided experimental workflow offers a roadmap for its synthesis, purification, and subsequent biological evaluation.

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## References

- 1. (4-BROMOPHENYL)(4-METHYLPIPERAZIN-1-YL)METHANONE;349395-87-5 [abichem.com]
- 2. Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)